molecular formula C11H13N5O3 B14161050 (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol CAS No. 156407-85-1

(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

Cat. No.: B14161050
CAS No.: 156407-85-1
M. Wt: 263.25 g/mol
InChI Key: XUGWUUDOWNZAGW-CNUIFLNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentene ring. This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA. The presence of the purine base suggests potential biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol typically involves the following steps:

    Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions.

    Functional Group Modifications: Hydroxyl and amino groups are introduced through selective reduction and amination reactions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

    Purification: Techniques like crystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the cyclopentene ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and alcohols.

Major Products

The major products formed from these reactions include modified nucleosides, which can have different biological activities and properties.

Scientific Research Applications

Chemistry

    Synthesis of Nucleoside Analogues: Used in the development of antiviral and anticancer drugs.

    Study of Reaction Mechanisms: Helps in understanding the behavior of nucleosides under various conditions.

Biology

    DNA and RNA Research: Used as probes or markers in genetic studies.

    Enzyme Studies: Investigates the interaction with enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Agents: Potential use in the treatment of viral infections.

    Cancer Therapy: Development of drugs targeting specific pathways in cancer cells.

Industry

    Pharmaceutical Manufacturing: Production of nucleoside-based drugs.

    Biotechnology: Used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves:

    Molecular Targets: Interaction with nucleic acids and enzymes involved in DNA/RNA synthesis.

    Pathways: Inhibition of viral replication or cancer cell proliferation by interfering with nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure.

    Guanosine: Another purine nucleoside with comparable properties.

    Synthetic Nucleoside Analogues: Compounds like zidovudine and acyclovir.

Uniqueness

    Structural Features: The specific configuration and functional groups make it unique.

    Biological Activity: Potential for unique interactions with biological targets.

This article provides a comprehensive overview of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

156407-85-1

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m0/s1

InChI Key

XUGWUUDOWNZAGW-CNUIFLNQSA-N

Isomeric SMILES

C1=C([C@@H]([C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.